molecular formula C18H19ClN2O3S B2575185 N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide CAS No. 954714-31-9

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide

Cat. No.: B2575185
CAS No.: 954714-31-9
M. Wt: 378.87
InChI Key: KSYIXOZQGLKOIB-UHFFFAOYSA-N
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Description

The compound “N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Synthesis and Characterization

  • Chemical Synthesis and Structural Characterization : The synthesis of similar sulfonamide compounds involves complex chemical reactions that yield novel compounds with potential for drug development. For instance, the synthesis of methylbenzenesulfonamide CCR5 antagonists showcases the intricate process of creating new molecules that could target HIV-1 infections (Cheng De-ju, 2015).
  • Molecular Dynamics and Computational Studies : Research includes computational studies and characterizations, like the study on a new sulfonamide molecule derived from dimethyl-nitroaniline, providing insights into the electronic and structural properties critical for further drug development (P. Murthy et al., 2018).

Potential Therapeutic Applications

  • Anticancer Activity : Some sulfonamide derivatives have shown pro-apoptotic effects in cancer cells by activating specific cellular pathways, suggesting potential therapeutic applications in oncology (A. Cumaoğlu et al., 2015).
  • Antibacterial and Antifungal Activities : Novel 4-chloro-2-mercaptobenzenesulfonamide derivatives exhibit promising antibacterial activity against several Gram-positive strains, demonstrating the potential for developing new antimicrobial agents (J. Sławiński et al., 2013).

Chemical Properties and Interactions

  • Photooxidation Studies : Research on the photooxidation of similar compounds highlights the chemical reactions under specific conditions, contributing to the understanding of their stability and reactivity (G. Miller, D. Crosby, 1983).
  • Regioselectivity in Reactions : Studies on the reactions of N-(polychloroethylidene)-sulfonamides with pyrroles reveal insights into the regioselectivity and mechanistic pathways of such chemical processes (I. Rozentsveig et al., 2008).

Future Directions

The future directions in the design of biologically active compounds based on similar structures include the development of antiviral and antileukemic agents, drugs for combating hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal drugs .

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S/c1-13-2-8-17(9-3-13)25(23,24)20-11-14-10-18(22)21(12-14)16-6-4-15(19)5-7-16/h2-9,14,20H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYIXOZQGLKOIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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